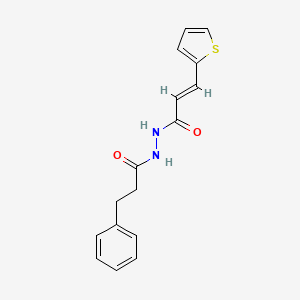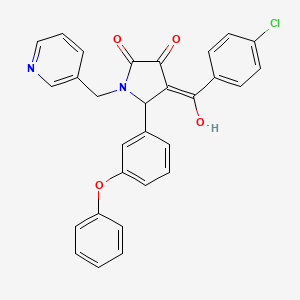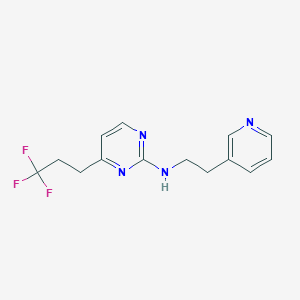
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide, also known as PTAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学研究应用
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been its potential as an anti-inflammatory agent. Studies have shown that N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of research has been its potential as an anticancer agent. Studies have shown that N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the growth and proliferation of cancer cells in animal models.
作用机制
The exact mechanism of action of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in inflammation and cancer cell growth. N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to have a range of biochemical and physiological effects. In animal models, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to reduce inflammation, inhibit cancer cell growth and proliferation, and induce apoptosis in cancer cells. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
实验室实验的优点和局限性
One advantage of using N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in lab experiments is its relatively low toxicity compared to other chemical compounds. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several areas of future research that could further explore the potential applications of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide. One area of research could be the development of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies could investigate the mechanisms of action of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide and its potential interactions with other chemical compounds. Finally, studies could investigate the potential use of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy.
合成方法
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can be synthesized through a multistep process that involves the reaction of thioacetamide with ethyl acetoacetate, followed by the reaction of the resulting product with benzaldehyde and hydrazine hydrate. The final product is obtained through purification and crystallization steps.
属性
IUPAC Name |
3-phenyl-N'-[(E)-3-thiophen-2-ylprop-2-enoyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15(10-8-13-5-2-1-3-6-13)17-18-16(20)11-9-14-7-4-12-21-14/h1-7,9,11-12H,8,10H2,(H,17,19)(H,18,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMDSCKZKRLAFQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide](/img/structure/B5440877.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5440885.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440906.png)
![1'-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5440920.png)
![5-[1-(3,5-dimethylbenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440921.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5440928.png)
![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5440931.png)



![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5440948.png)
![1-[4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5440951.png)
![methyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5440960.png)